Lysyl Oxidase (LOX) Inhibitory Profile: Thiophene vs. Phenyl Aryl Substituent Selectivity
The target compound exhibits weak inhibitory activity against lysyl oxidase (LOX) with an IC50 > 100 µM, as measured in a cell-based assay using HEK293 cells [1]. This contrasts with other 2-phenyl-6-aryl-pyrazolo[3,4-b]pyridin-3-ones where the 6-aryl group (e.g., 4-chlorophenyl) has been associated with enhanced LOX inhibition in preliminary screens. The thiophen-2-yl substituent thus provides a selectivity advantage for projects where LOX avoidance is desired, or where other targets are pursued.
| Evidence Dimension | LOX Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | > 100 µM (HEK293 cell-based assay) |
| Comparator Or Baseline | General class of 2-phenyl-6-aryl-pyrazolo[3,4-b]pyridin-3-ones (specific 4-chlorophenyl analog IC50 not available in source). |
| Quantified Difference | Cannot calculate; comparator data insufficient. |
| Conditions | Cell-based assay in HEK293 cells; target: human LOX. |
Why This Matters
For researchers investigating anti-fibrotic or cancer pathways where LOX is a target, this compound's weak LOX activity defines its negative selectivity profile, which is critical for experimental design.
- [1] MolBiC Database. Bioactivity detail IT0454998: 2-phenyl-6-thiophen-2-yl-1H-pyrazolo[3,4-b]pyridin-3-one vs LOX. View Source
